molecular formula C19H15N5O3 B2755635 N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide CAS No. 1211328-72-1

N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide

Cat. No.: B2755635
CAS No.: 1211328-72-1
M. Wt: 361.361
InChI Key: VBRJRYUSADJPQG-UHFFFAOYSA-N
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Description

“N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a quinoxaline ring, an oxadiazole ring, and a carboxamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the quinoxaline ring, followed by the introduction of the oxadiazole ring and the carboxamide group. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoxaline and oxadiazole rings, which are aromatic and thus contribute to the compound’s stability. The methoxy and carboxamide groups could participate in hydrogen bonding, which could affect the compound’s solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine. The oxadiazole ring could participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in organic solvents .

Scientific Research Applications

Synthesis and Pharmacological Activities

A variety of newly synthesized compounds containing the quinoxaline ring, fused with tetrazoles and 1,3,4-oxadiazoles, demonstrate a range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant activities. These compounds are valued in drug design due to their ability to act as surrogates or bioisosteres for carboxylic acids, esters, and carboxamides, making them significant in both medicinal and heterocyclic chemistry. The antibacterial activity of these derivatives further underscores their importance in pharmaceutical research (Kethireddy, Kotakommula, Eppakayala, & Mariganti, 2017).

Antimicrobial and Antiprotozoal Potential

Innovative quinoxaline-oxadiazole hybrids have been designed and synthesized, displaying promising antimicrobial and antiprotozoal activities. These activities are compared against reference drugs, with certain compounds exhibiting significant effectiveness in both in vitro and in vivo models against Trypanosoma cruzi, highlighting their potential as therapeutic agents against microbial and protozoal infections (Patel et al., 2017).

Anticancer Potential and Computational Studies

Research into indole–quinoline–oxadiazoles has revealed their potential in cancer drug development. These compounds, through strategic synthesis and screening, have demonstrated in vitro cytotoxic potential against breast adenocarcinoma cells and normal kidney cell lines. Notably, one compound exhibited a low IC50 value and a high selectivity index, showcasing its potential as a tubulin inhibitor, which is critical for cancer treatment strategies (Kamath, Sunil, & Ajees, 2016).

Novel Quinoxaline Carboxamides as ATM Kinase Inhibitors

A novel series of 3-quinoxaline carboxamides has been identified as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds, exemplified by detailed structural analyses and pharmacological evaluations, present new avenues for exploring ATM inhibition in vivo, potentially contributing to the development of therapeutic strategies for diseases linked to ATM dysfunction (Degorce et al., 2016).

Selective Histone Deacetylase Inhibitors

The development of 5-aroylindolyl-substituted hydroxamic acids, particularly one compound with potent inhibitory selectivity against histone deacetylase 6 (HDAC6), exemplifies the potential for treating Alzheimer's disease. These compounds not only decrease phosphorylation and aggregation of tau proteins but also exhibit neuroprotective activity and cross the blood-brain barrier after oral administration, marking a significant step towards developing new treatments for neurodegenerative diseases (Lee et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications, such as in the development of new drugs .

Properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3/c1-26-13-8-6-12(7-9-13)10-17-23-24-19(27-17)22-18(25)16-11-20-14-4-2-3-5-15(14)21-16/h2-9,11H,10H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRJRYUSADJPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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